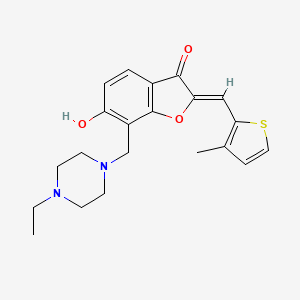
(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one belongs to the benzofuran class, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound includes a benzofuran core, which is a key feature in many bioactive molecules. The presence of functional groups such as the piperazine moiety and hydroxyl groups enhances its biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that certain benzofuran derivatives can induce apoptosis in K562 human leukemia cells, with some compounds achieving an apoptosis rate of approximately 24% . Additionally, structural modifications in benzofurans have been linked to increased binding interactions with cancer targets, enhancing their anticancer efficacy .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 21b | K562 | 15.0 | Induces apoptosis via ROS generation |
| Compound 29c | A549 | 16.4 | Inhibits AKT signaling pathway |
| (Z)-Compound | Various Cancer Lines | TBD | Potential mitochondrial pathway activation |
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain compounds exhibit activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to standard treatments . The incorporation of piperazine and other substituents has been shown to enhance this activity.
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 4d | Mycobacterium tuberculosis | 1.56 | |
| Compound 7 | Gram-positive bacteria | 16 - 64 |
Anti-inflammatory and Antioxidant Effects
The compound's structural features suggest potential anti-inflammatory properties. Benzofuran derivatives have been reported to significantly reduce pro-inflammatory cytokines such as TNF and IL-1 in various models . Moreover, their antioxidant activities are attributed to the ability to scavenge free radicals, thus protecting cells from oxidative stress.
The biological activities of benzofuran derivatives are often linked to their ability to interact with specific molecular targets:
- Apoptosis Induction : Compounds induce apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) levels and activating caspases .
- Inhibition of Signaling Pathways : Certain derivatives inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the AKT pathway .
- Cytokine Modulation : Anti-inflammatory effects are mediated through the modulation of cytokine release and inhibition of NF-kB signaling .
Case Studies
Several studies have documented the biological activity of related benzofuran compounds:
- Case Study 1 : A series of novel benzofuran derivatives showed promising results in reducing tumor growth in murine models while maintaining safety profiles comparable to existing therapies.
- Case Study 2 : In vitro studies on K562 cells revealed that specific modifications in the benzofuran structure led to enhanced cytotoxicity and apoptosis induction, emphasizing the importance of structural optimization for therapeutic efficacy.
特性
IUPAC Name |
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-3-22-7-9-23(10-8-22)13-16-17(24)5-4-15-20(25)18(26-21(15)16)12-19-14(2)6-11-27-19/h4-6,11-12,24H,3,7-10,13H2,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZABXZCVWFHJP-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=CS4)C)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CS4)C)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














